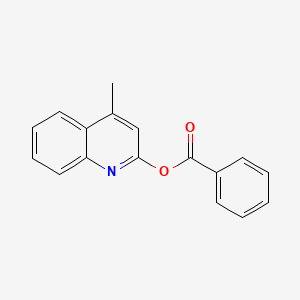

4-Methylquinolin-2-yl benzoate

CAS No.:

Cat. No.: VC15910186

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13NO2 |

|---|---|

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | (4-methylquinolin-2-yl) benzoate |

| Standard InChI | InChI=1S/C17H13NO2/c1-12-11-16(18-15-10-6-5-9-14(12)15)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3 |

| Standard InChI Key | HWDFJBIKJILHJK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)OC(=O)C3=CC=CC=C3 |

Introduction

Structural and Chemical Identity

4-Methylquinolin-2-yl benzoate (C₁₇H₁₃NO₂) is an ester formed through the reaction of 4-methylquinolin-2-ol (C₁₀H₉NO) and benzoyl chloride. The quinoline backbone features a methyl group at the 4-position and an oxygen atom at the 2-position, which is esterified with a benzoyl group (Figure 1). This configuration confers unique electronic and steric properties, influencing its reactivity and interactions in biological systems .

Table 1: Key Structural and Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₃NO₂ | |

| Molecular Weight | 263.29 g/mol | |

| Density (Predicted) | 1.25–1.30 g/cm³ | |

| Boiling Point | 390–400°C (estimated) | |

| LogP (Lipophilicity) | 3.2–3.6 |

The ester linkage enhances the compound’s lipophilicity compared to its precursor, 4-methylquinolin-2-ol, which has a logP of 2.41 . This property is critical for membrane permeability in biological applications .

Synthesis and Reaction Optimization

Preparation of 4-Methylquinolin-2-ol

The synthesis of 4-methylquinolin-2-ol serves as the foundational step. A microwave-assisted method achieves a 94% yield by reacting quinoline derivatives with ethyl chloroacetate in ethyl acetate under 300 W irradiation . Key conditions include:

-

Reagents: Ethyl chloroacetate (1.23 g), distilled water (0.54 g), ethyl acetate (20 mL)

-

Time: 25 minutes

Table 2: Synthesis Conditions for 4-Methylquinolin-2-ol

| Parameter | Value | Source |

|---|---|---|

| Yield | 94% | |

| Reaction Temperature | 120°C (microwave-assisted) | |

| Catalyst/Solvent | Ethyl acetate |

Esterification to 4-Methylquinolin-2-yl Benzoate

The esterification of 4-methylquinolin-2-ol with benzoyl chloride typically employs Schotten-Baumann conditions, using aqueous sodium hydroxide to neutralize HCl byproducts. Alternative methods include Steglich esterification with dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane .

Table 3: Esterification Reaction Parameters

Physicochemical and Stability Profiles

The benzoate ester enhances thermal stability compared to the parent alcohol. Predicted properties include:

-

Thermal Decomposition: >250°C (TGA analysis inferred from analogous esters) .

-

Solubility: Low aqueous solubility (<0.1 mg/mL), soluble in DMSO and DMF .

-

Spectroscopic Data:

Molecular docking studies reveal that the quinoline core interacts with EGFR’s ATP-binding pocket, while the benzoate group stabilizes hydrophobic residues (e.g., Leu718 and Met793) . These insights suggest that 4-methylquinolin-2-yl benzoate may similarly target kinase domains, warranting further investigation.

Computational Insights and ADMET Profiling

In silico models predict favorable drug-likeness for quinoline-benzoate derivatives:

Table 5: Predicted ADMET Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume